Product packaging for 3-(4-Bromophenyl)prop-2-en-1-ol(Cat. No.:CAS No. 105515-33-1)

3-(4-Bromophenyl)prop-2-en-1-ol

Cat. No.: B3021667
CAS No.: 105515-33-1
M. Wt: 213.07 g/mol
InChI Key: DLEIRQMIYDUVBY-OWOJBTEDSA-N
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Description

Contextualizing Allylic Alcohols and Halogenated Cinnamyl Derivatives in Modern Chemical Research

Allylic Alcohols:

Allylic alcohols are organic compounds containing a hydroxyl group attached to an sp³-hybridized carbon atom adjacent to a carbon-carbon double bond. This structural motif imparts unique reactivity, making them valuable intermediates in a wide array of chemical transformations. wikipedia.orgrsc.org They serve as precursors for the synthesis of various important compounds, including glycidol, flame-resistant materials, and plasticizers. wikipedia.org The versatility of allylic alcohols stems from their ability to undergo several types of reactions:

Isomerization: Transition metal complexes can catalyze the isomerization of allylic alcohols into carbonyl compounds, effectively making them latent enol or enolate equivalents. rsc.org

Oxidation: The allylic alcohol moiety can be oxidized to form α,β-unsaturated aldehydes or carboxylic acids.

Reduction: The double bond and the alcohol can be reduced to the corresponding saturated alcohol.

Substitution Reactions: The hydroxyl group can be replaced by other functional groups.

Allylation Agents: Under specific conditions, allylic alcohols can act as radical allylating agents. acs.org

Halogenated Cinnamyl Derivatives:

Cinnamic acid and its derivatives, which share a similar phenylpropanoid skeleton, are naturally occurring compounds with a broad spectrum of biological activities. researchgate.net The introduction of a halogen atom onto the cinnamyl framework can significantly influence the molecule's physical, chemical, and biological properties. nih.govacs.org Halogenation can enhance metabolic stability, lipophilicity, and the potential for halogen bonding, which can lead to improved biological activity. acs.org

The presence of both the allylic alcohol and a halogenated phenyl ring in (E)-3-(4-Bromophenyl)prop-2-en-1-ol creates a molecule with multiple reactive sites. The bromine atom can participate in cross-coupling reactions, while the allylic alcohol can undergo the transformations mentioned above. a2bchem.com This dual reactivity makes it a powerful tool for medicinal chemists and materials scientists.

Overview of Research Trajectories for (E)-3-(4-Bromophenyl)prop-2-en-1-ol

Research involving (E)-3-(4-Bromophenyl)prop-2-en-1-ol has primarily focused on its utility as a versatile synthetic intermediate. Key research directions include:

Synthesis of Novel Compounds: The compound serves as a starting material for the synthesis of more complex molecules, including potential pharmaceutical agents and functional materials. a2bchem.com For instance, it has been used in the synthesis of chalcone (B49325) derivatives, which are known to possess a wide range of biological activities. nih.govresearchgate.netelsevier.com

Catalytic Transformations: Studies have explored its use in catalytic reactions, such as enantioselective bromohydroxylation, to produce chiral building blocks for organic synthesis. semanticscholar.org

Reaction Mechanistic Studies: The compound has been employed as a model substrate to investigate the mechanisms of various organic reactions. For example, computational studies have been performed on related compounds to understand their molecular structure and reactivity. researchgate.net

Biological Evaluation: Although this article does not focus on biological activity, it is worth noting that derivatives of this compound are often screened for various biological properties, including anticancer and antimicrobial activities.

The following table provides a summary of the key properties of (E)-3-(4-Bromophenyl)prop-2-en-1-ol :

PropertyValue
Chemical Formula C₉H₉BrO
Molecular Weight 213.07 g/mol
CAS Number 105515-33-1
Appearance Colorless oil
Synonyms 4-Bromocinnamyl alcohol, (2E)-3-(4-bromophenyl)prop-2-en-1-ol

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9BrO B3021667 3-(4-Bromophenyl)prop-2-en-1-ol CAS No. 105515-33-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-(4-bromophenyl)prop-2-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO/c10-9-5-3-8(4-6-9)2-1-7-11/h1-6,11H,7H2/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLEIRQMIYDUVBY-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CCO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/CO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105515-33-1
Record name (2E)-3-(4-bromophenyl)prop-2-en-1-ol
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Strategic Synthetic Methodologies for E 3 4 Bromophenyl Prop 2 En 1 Ol

Chemoselective Reduction Pathways for Precursor Compounds

A principal route to (E)-3-(4-bromophenyl)prop-2-en-1-ol involves the chemoselective reduction of an appropriate precursor, where the carbonyl group of an ester is reduced to an alcohol while preserving the carbon-carbon double bond.

Ethyl (E)-3-(4-bromophenyl)acrylate serves as a direct precursor to the target allylic alcohol. The primary challenge in this transformation is to selectively reduce the ester functionality without affecting the conjugated alkene. While powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce α,β-unsaturated esters to allylic alcohols, they can sometimes lead to over-reduction or reduction of the double bond, particularly at higher temperatures psgcas.ac.in. Therefore, milder and more selective reagents are often preferred. The use of diisobutylaluminum hydride (DIBAL-H) at low temperatures is a highly effective method for this conversion, offering excellent chemoselectivity researchgate.netmasterorganicchemistry.com.

The reaction involves the careful addition of the reducing agent to a solution of the ester, typically in an inert solvent like dichloromethane (B109758) or toluene, at cryogenic temperatures to control reactivity and prevent side reactions.

Diisobutylaluminum hydride (DIBAL-H) is a powerful and sterically hindered reducing agent widely employed for the partial reduction of carboxylic acid derivatives masterorganicchemistry.comchemistrysteps.com. Its utility in synthesizing allylic alcohols from α,β-unsaturated esters stems from its ability to deliver a single hydride equivalent under controlled temperature conditions, typically -78 °C chemistrysteps.comorgsyn.org.

The mechanism of DIBAL-H reduction differs from that of reagents like LiAlH₄. The aluminum center in DIBAL-H acts as a Lewis acid, coordinating to the carbonyl oxygen of the ester chemistrysteps.comyoutube.com. This coordination activates the carbonyl group, making it more electrophilic and facilitating the intramolecular delivery of a hydride ion to the carbonyl carbon. This process forms a stable tetrahedral intermediate chemistrysteps.comyoutube.com. At low temperatures, this intermediate is stable and does not collapse to form an aldehyde until an aqueous workup is performed chemistrysteps.com. By using a sufficient excess of DIBAL-H and allowing the reaction to warm after the initial addition, the intermediate aldehyde formed during workup can be further reduced in situ to the desired primary allylic alcohol. This method effectively prevents the reduction of the conjugated double bond, making it a premier choice for synthesizing compounds like (E)-3-(4-bromophenyl)prop-2-en-1-ol masterorganicchemistry.com.

Table 1: Typical Reaction Conditions for DIBAL-H Reduction
ParameterConditionPurpose
Reducing AgentDiisobutylaluminum Hydride (DIBAL-H)Provides selective hydride transfer.
SolventAnhydrous Dichloromethane (DCM) or TolueneInert solvent for the reaction.
Temperature-78 °C (Dry ice/acetone bath)Controls reactivity and ensures chemoselectivity by stabilizing the tetrahedral intermediate. chemistrysteps.comorgsyn.org
WorkupAqueous acid or Rochelle's saltHydrolyzes the intermediate to yield the final alcohol product. masterorganicchemistry.com

Olefination-Based Approaches

An alternative strategy involves constructing the C=C double bond through an olefination reaction, which typically produces an α,β-unsaturated ester. This ester is then subsequently reduced to the target allylic alcohol as described in the previous section. The Horner-Wadsworth-Emmons reaction is a superior method for this purpose due to its high stereoselectivity.

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the synthesis of alkenes with a high degree of stereocontrol researchgate.netconicet.gov.ar. In this context, it is used to synthesize the precursor, ethyl (E)-3-(4-bromophenyl)acrylate. The reaction involves the condensation of 4-bromobenzaldehyde (B125591) with a stabilized phosphonate (B1237965) ylide, typically generated by deprotonating a phosphonoacetate reagent such as triethyl phosphonoacetate with a suitable base wikipedia.orgalfa-chemistry.com.

The phosphonate carbanion generated is more nucleophilic and less basic than the corresponding Wittig reagents, allowing it to react efficiently with aldehydes wikipedia.org. A significant advantage of the HWE reaction is that the byproduct, a dialkyl phosphate (B84403) salt, is water-soluble and easily removed during aqueous workup, simplifying product purification wikipedia.orgalfa-chemistry.comorganic-chemistry.org. The reaction robustly produces the α,β-unsaturated ester, which can then be isolated and reduced in a separate step to yield (E)-3-(4-bromophenyl)prop-2-en-1-ol.

The classical Horner-Wadsworth-Emmons reaction is highly regarded for its strong preference for forming the (E)- or trans-alkene wikipedia.orgorganic-chemistry.orgyoutube.com. This stereoselectivity is a result of thermodynamic control during the reaction sequence. The reaction mechanism proceeds through the formation of an oxaphosphetane intermediate wikipedia.orgnrochemistry.com. The transition state leading to the (E)-alkene is sterically favored and therefore lower in energy than the transition state leading to the (Z)-alkene, resulting in the predominant formation of the (E)-isomer organic-chemistry.orgnrochemistry.com.

Several factors can be optimized to maximize the (E)-selectivity of the HWE reaction:

Base and Counterion: The choice of base can influence the reaction's stereochemical outcome. Common bases include sodium hydride (NaH), sodium methoxide (B1231860) (NaOMe), and potassium carbonate organic-chemistry.orgstudylib.net. The Masamune-Roush conditions, which utilize lithium chloride (LiCl) and a milder base like DBU (1,8-diazabicycloundec-7-ene), are also highly effective for achieving excellent (E)-selectivity conicet.gov.aralfa-chemistry.com.

Solvent: Aprotic solvents such as tetrahydrofuran (B95107) (THF) or dimethoxyethane (DME) are typically used and favor the formation of the (E)-product alfa-chemistry.com.

Temperature: The reaction can be performed at temperatures ranging from ambient to reflux, with the thermodynamic preference for the (E)-isomer generally holding true across this range.

Phosphonate Reagent: The steric bulk of the ester groups on the phosphonate reagent can also influence selectivity alfa-chemistry.com.

By carefully controlling these parameters, the HWE reaction can be optimized to produce the ethyl (E)-3-(4-bromophenyl)acrylate precursor with very high stereochemical purity, which is then carried forward to the final cinnamyl alcohol product.

Table 2: Factors Influencing (E)-Stereocontrol in the HWE Reaction
FactorCondition Favoring (E)-IsomerRationale
Reaction TypeHorner-Wadsworth-EmmonsThermodynamically controlled pathway favors the more stable trans-alkene. wikipedia.orgorganic-chemistry.orgnrochemistry.com
Base/AdditivesNaH, K₂CO₃, or Masamune-Roush (LiCl/DBU)Promotes the formation of the thermodynamically preferred intermediate. conicet.gov.aralfa-chemistry.comstudylib.net
SolventAprotic (e.g., THF, DME)Facilitates the desired reaction pathway without interfering with intermediates. alfa-chemistry.com
Reactant StructureUse of stabilized phosphonate ylidesThe stability of the carbanion allows for equilibration to the more stable trans-intermediate. wikipedia.org

Elucidating the Reactivity Profile and Transformational Chemistry of E 3 4 Bromophenyl Prop 2 En 1 Ol

Electrophilic Addition Reactions at the Propenyl Moiety

The electron-rich double bond of the propenyl group in (E)-3-(4-bromophenyl)prop-2-en-1-ol is susceptible to electrophilic attack. This reactivity allows for the introduction of new functional groups and the creation of stereogenic centers, making it a key site for synthetic manipulation. Electrophilic halogenation, in particular, is a foundational transformation for this class of compounds. nih.govrsc.org

The asymmetric bromohydroxylation of olefins is a powerful method for creating optically active bromohydrins, which are valuable chiral building blocks in organic synthesis. nih.govrsc.org Cinnamyl alcohols, including (E)-3-(4-bromophenyl)prop-2-en-1-ol, have proven to be effective substrates for this transformation, yielding products with high enantioselectivity. nih.govsemanticscholar.orgnih.gov This reaction involves the addition of a bromine atom and a hydroxyl group across the double bond, generating two new stereocenters. semanticscholar.org

Research into the catalytic enantioselective bromohydroxylation of (E)-3-(4-bromophenyl)prop-2-en-1-ol has involved the screening of various chiral catalysts, additives, and bromine sources to optimize reaction conditions. nih.govrsc.org Initial studies identified hydroquinidine (B1662865) 1,4-phthalazinediyl diether, or (DHQD)₂PHAL, a cinchona alkaloid-derived ligand, as the most effective catalyst for inducing high enantioselectivity. nih.govsemanticscholar.org

The choice of bromine source and solvent system was also found to be critical. Among several bromine reagents tested, N-bromobenzamide yielded the highest enantiomeric excess (ee). nih.gov Further optimization revealed that conducting the reaction in an acetonitrile (B52724)/water mixture at -30 °C enhanced the stereochemical outcome. nih.gov The inclusion of an acidic additive, specifically (−)-camphorsulfonic acid (CSA), was also shown to be beneficial for the catalytic process. nih.govsemanticscholar.org

Table 1: Optimization of Enantioselective Bromohydroxylation of (E)-3-(4-Bromophenyl)prop-2-en-1-ol. nih.gov
CatalystBromine SourceAdditiveSolvent (10:1)Yield (%)ee (%)
(DHQD)₂PHALN-Bromosuccinimide (NBS)(-)-CSAAcetone/H₂O8560
(DHQD)₂PHAL1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)(-)-CSAAcetone/H₂O8168
(DHQD)₂PHALN-Bromobenzamide(-)-CSAAcetone/H₂O8076
(DHQD)₂PHALN-Bromobenzamide(-)-CSACH₃CN/H₂O8783
(DHQ)₂PHALN-Bromobenzamide(-)-CSACH₃CN/H₂O8575

Under optimized conditions—using (DHQD)₂PHAL as the catalyst, N-bromobenzamide as the bromine source, and (−)-CSA as an additive in an acetonitrile/water solvent system—the bromohydroxylation of (E)-3-(4-bromophenyl)prop-2-en-1-ol proceeds to give the corresponding bromohydrin in 87% isolated yield and 83% ee. nih.gov

Studies have shown that the electronic nature of the substituent on the phenyl ring significantly influences the enantioselectivity of the reaction. semanticscholar.org In general, the introduction of a substituent, whether electron-donating or electron-withdrawing, tends to increase the enantioselectivity compared to unsubstituted cinnamyl alcohol. semanticscholar.org For instance, substrates with electron-withdrawing groups, such as the bromo-substituent in (E)-3-(4-bromophenyl)prop-2-en-1-ol, consistently produce high levels of enantiomeric excess. nih.govsemanticscholar.org The use of the (DHQD)₂PHAL ligand typically directs the reaction to form one enantiomer, while its pseudo-enantiomer, (DHQ)₂PHAL, yields the opposite enantiomer. wikipedia.orgalfa-chemistry.com

The mechanism of the catalytic asymmetric bromohydroxylation is believed to be analogous to that of the well-studied Sharpless Asymmetric Dihydroxylation. wikipedia.orgorganic-chemistry.org The reaction is thought to initiate with the formation of a complex between the chiral ligand ((DHQD)₂PHAL) and a bromine electrophile source, creating a chiral halogenating agent. nih.gov This complex then interacts with the alkene.

There has been debate regarding the subsequent step, with proposals for both a [3+2]-cycloaddition pathway and a stepwise [2+2]-cycloaddition followed by ring expansion. wikipedia.orgorganic-chemistry.org In either case, a cyclic intermediate is formed. This intermediate holds the substrate in a chiral environment, which dictates the face of the double bond that is attacked. The subsequent nucleophilic attack by water, acting as the nucleophile, occurs in an anti-fashion to open the cyclic intermediate, leading to the formation of the vicinal bromohydrin. nih.govsemanticscholar.org The chiral ligand is then regenerated, allowing it to participate in another catalytic cycle.

Beyond the specific catalytic bromohydroxylation, general halogenation of cinnamyl alcohols can be achieved through various methods. nih.gov The direct addition of molecular halogens like bromine (Br₂) or chlorine (Cl₂) across the double bond typically proceeds via a cyclic halonium ion intermediate. Subsequent attack by a halide ion results in a vicinal dihalide. If the reaction is performed in a nucleophilic solvent such as water, the solvent can intercept the intermediate to form a halohydrin, often with anti-diastereoselectivity. semanticscholar.orgrsc.org

Reagents such as N-halosuccinimides (e.g., N-bromosuccinimide, NBS) are also commonly used as electrophilic halogen sources, particularly for generating halohydrins in aqueous media. researchgate.net The stereochemical control in these non-catalyzed reactions is typically substrate-directed, and for chiral allylic alcohols, can lead to diastereoselective outcomes. nih.gov The electronic properties of substituents on the aromatic ring can influence the rate and regioselectivity of these electrophilic additions. nih.gov

Catalytic Enantioselective Bromohydroxylation

Functional Group Transformations of the Hydroxyl Group

The primary hydroxyl group in (E)-3-(4-bromophenyl)prop-2-en-1-ol is a key site for functionalization, allowing for a range of transformations that are fundamental in organic synthesis. vaia.com

One of the most common transformations is oxidation. Cinnamyl alcohols are readily oxidized to the corresponding cinnamaldehydes. vaia.com This conversion requires the use of mild oxidizing agents to avoid over-oxidation to the carboxylic acid and to preserve the integrity of the double bond. Reagents such as manganese dioxide (MnO₂), pyridinium (B92312) chlorochromate (PCC), or Dess-Martin periodinane are effective for this purpose. The oxidation of cinnamyl alcohol to cinnamaldehyde (B126680) is a valuable transformation, as the resulting aldehyde is a precursor to many other compounds. vaia.comrsc.org

The hydroxyl group can also undergo etherification or esterification reactions. beilstein-journals.org For example, reaction with an alkyl halide under basic conditions (Williamson ether synthesis) would yield the corresponding ether. Esterification can be achieved by reacting the alcohol with a carboxylic acid or its derivative (like an acyl chloride or anhydride) under appropriate catalytic conditions. These reactions transform the hydroxyl group into different functionalities, altering the molecule's physical and chemical properties. In biochemical contexts, enzymes like O-methyltransferases can catalyze the methylation of hydroxyl groups on phenylpropanoid structures. nih.gov

Derivatization via Esterification (e.g., Allyl Chloroformate)

The hydroxyl group of the allylic alcohol can be readily converted into an ester. This transformation is not only a common protection strategy but also serves to introduce new functionalities into the molecule. One such example is the reaction with allyl chloroformate. This process typically involves the use of a base to deprotonate the alcohol, followed by nucleophilic attack on the carbonyl carbon of the chloroformate, leading to the formation of an allylic carbonate. This derivatization can be a key step in the synthesis of more complex molecules.

For instance, the esterification of allylic alcohols is a fundamental transformation in organic synthesis. In a related context, the transesterification of racemic (E)-4-arylbut-3-en-2-ol systems, which share the same core structure, has been achieved using biocatalysts. These reactions often utilize acyl donors like vinyl acetate (B1210297) or vinyl propionate. mdpi.com

Selective Oxidation and Reduction Studies of the Allylic Alcohol

The allylic alcohol moiety of (E)-3-(4-bromophenyl)prop-2-en-1-ol can undergo both selective oxidation and reduction, providing access to different oxidation states and functionalities.

Selective Oxidation: The oxidation of the primary allylic alcohol can yield either the corresponding α,β-unsaturated aldehyde, (E)-3-(4-bromophenyl)acrylaldehyde, or the carboxylic acid, depending on the oxidant and reaction conditions employed. For example, palladium-catalyzed oxidation reactions are known to convert allylic alcohols to the corresponding carbonyl compounds. rug.nl The choice of solvent and oxidant is crucial in directing the outcome of these reactions.

Selective Reduction: Selective reduction of the carbonyl group in related α,β-unsaturated esters and aldehydes to the corresponding allylic alcohol, (E)-3-(4-bromophenyl)prop-2-en-1-ol, has been demonstrated. clockss.org For example, the chemoselective reduction of the carbonyl group in the presence of an ester can be achieved using diisobutylaluminium hydride (DIBAL-H) at low temperatures. clockss.org In another instance, the reduction of cinnamaldehyde using a nanoporous gold catalyst yielded (E)-3-phenylprop-2-en-1-ol, highlighting the potential for catalytic methods in these transformations. rsc.org Fungi have also been employed for the chemoselective reduction of the carbon-carbon double bond in chalcones, which are structurally similar α,β-unsaturated ketones. unifap.br

Reaction TypeReagent/CatalystProductYield (%)
Selective ReductionDIBAL-H(E)-3-(4-Bromophenyl)prop-2-en-1-ol92 clockss.org
BioreductionPenicillium citrinum3-(4-bromophenyl)-1-phenylpropan-1-one49 unifap.br

Deoxyfunctionalization Reactions (e.g., Deoxytrifluoromethylation)

Deoxyfunctionalization reactions involve the replacement of the hydroxyl group of an alcohol with another functional group. A notable example is deoxytrifluoromethylation, a process that introduces a trifluoromethyl (CF3) group, which is of significant interest in medicinal chemistry due to its ability to enhance the metabolic stability and lipophilicity of drug candidates. nih.gov

This transformation can be achieved through a copper-catalyzed reaction using a suitable trifluoromethylating reagent. kuleuven.be The reaction proceeds by converting the alcohol into a better leaving group, which is then displaced by the trifluoromethyl nucleophile. This method allows for the direct conversion of alcohols to trifluoromethanes, streamlining synthetic pathways. nih.govkuleuven.be

Reaction TypeCatalyst SystemKey ReagentProduct Type
DeoxytrifluoromethylationCopper CatalystPhenyl bromodifluoroacetateTrifluoromethylated Alkane kuleuven.be
Metallaphotoredox-mediated DeoxytrifluoromethylationIridium photocatalyst and Copper catalystdMesSCF3Trifluoromethylated Alkane nih.gov

Reactivity at the Aryl Halide Moiety

The bromine atom on the phenyl ring of (E)-3-(4-bromophenyl)prop-2-en-1-ol serves as a versatile handle for a variety of transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular frameworks.

Transition Metal-Catalyzed Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that forms a new carbon-carbon bond between an organoboron compound and an organohalide. libretexts.org In the case of (E)-3-(4-bromophenyl)prop-2-en-1-ol, the aryl bromide can be coupled with a variety of boronic acids or their esters to generate biaryl structures. This reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand and base can be critical for achieving high yields, especially with less reactive aryl bromides. libretexts.org Iron-catalyzed Suzuki-Miyaura couplings have also been developed as a more sustainable alternative. rsc.org

The general mechanism involves the oxidative addition of the aryl bromide to the palladium(0) catalyst, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

Catalyst SystemCoupling PartnerProduct Type
Palladium/Phosphine LigandArylboronic acidBiaryl libretexts.orgbeilstein-journals.orgrsc.org
Iron CatalystAlkenylborate1,4-Enyne rsc.org

The Sonogashira coupling is another powerful palladium-catalyzed cross-coupling reaction that joins a terminal alkyne with an aryl or vinyl halide. wikipedia.org This reaction is instrumental in the synthesis of aryl alkynes, which are important structural motifs in many natural products, pharmaceuticals, and organic materials. nih.gov The reaction is typically co-catalyzed by a copper(I) salt, which facilitates the formation of a copper acetylide intermediate. wikipedia.org However, copper-free Sonogashira couplings have also been developed to avoid issues associated with copper, such as alkyne homocoupling. nih.gov

For (E)-3-(4-bromophenyl)prop-2-en-1-ol, the aryl bromide can be coupled with a terminal alkyne to introduce an alkynyl substituent onto the phenyl ring. The reaction conditions, including the choice of palladium catalyst, ligand, base, and the presence or absence of a copper co-catalyst, can be optimized to achieve high yields and selectivity. wikipedia.orgnih.gov

Catalyst SystemCoupling PartnerProduct Type
Palladium/Copper(I)Terminal AlkyneAryl Alkyne wikipedia.orgnih.govwalisongo.ac.id
Palladium (Copper-free)Terminal AlkyneAryl Alkyne nih.gov
Aryl-Alkene Coupling Reactions

The dual functionality of (E)-3-(4-bromophenyl)prop-2-en-1-ol, possessing both an aryl bromide and an allylic alcohol moiety, makes it a versatile substrate for various cross-coupling reactions. The aryl bromide group is a classical handle for palladium-catalyzed C-C bond formation, such as the Heck and Suzuki-Miyaura reactions, enabling the extension of the aromatic core.

The Heck reaction, a cornerstone of C-C bond formation, involves the palladium-catalyzed reaction of an aryl halide with an alkene. thermofisher.com While direct intermolecular Heck reactions using (E)-3-(4-bromophenyl)prop-2-en-1-ol as the aryl halide partner are feasible, a related strategy involves the in-situ generation of olefins from secondary alcohols for subsequent coupling. For instance, the dehydrative Heck arylation protocol has been employed with substrates like 1-(o-tolyl)ethanol, which first undergoes acid-catalyzed dehydration to form an olefin that is then coupled with an aryl bromide. liverpool.ac.uk This highlights a potential pathway for the self-coupling or cross-coupling of (E)-3-(4-bromophenyl)prop-2-en-1-ol derivatives. The general catalytic cycle for the Heck reaction involves oxidative addition of the aryl halide to a Pd(0) complex, migratory insertion of the olefin, β-hydride elimination to release the product, and reductive elimination to regenerate the catalyst. libretexts.org

Another powerful tool for aryl-aryl or aryl-vinyl coupling is the Suzuki-Miyaura reaction, which couples an organoboron species with an organohalide. thermofisher.com The aryl bromide of (E)-3-(4-bromophenyl)prop-2-en-1-ol can be readily coupled with various aryl or vinyl boronic acids or their esters. researchgate.netmdpi.com These reactions are typically catalyzed by a palladium(0) complex and require a base to facilitate the transmetalation step. thermofisher.com The reaction's tolerance for a wide range of functional groups makes it highly suitable for complex molecule synthesis. thermofisher.com For example, Suzuki-Miyaura couplings have been successfully performed on 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) with various arylboronic acids using Pd(PPh₃)₄ as the catalyst, demonstrating the reactivity of the bromophenyl moiety. mdpi.com Electron-rich boronic acids, in particular, have been shown to give good to better yields in such couplings. mdpi.com

Beyond palladium, nickel catalysts have also been shown to be effective. A nickel-catalyzed cross-coupling of allylic alcohols, including (E)-3-phenylprop-2-en-1-ol, with aryl- and alkenylzinc chlorides proceeds via C-O bond cleavage to afford linear cross-coupling products. acs.org This methodology offers a direct route to functionalize the allylic position, avoiding the pre-derivatization of the alcohol. acs.org

The following table summarizes representative conditions for Heck and Suzuki-Miyaura coupling reactions involving similar bromophenyl substrates.

Reaction TypeCatalyst SystemBaseSolventTemperature (°C)Key FindingReference
Dehydrative Heck ArylationPd(dba)₂ / P(t-Bu)₃·HBF₄Et₃NDiglyme/DMF100In-situ olefin generation from an alcohol followed by coupling. liverpool.ac.uk liverpool.ac.uk
Suzuki-Miyaura CouplingPd(PPh₃)₄K₃PO₄1,4-Dioxane70-80Effective coupling of a bromophenyl substrate with arylboronic acids. mdpi.com mdpi.com
Suzuki-Miyaura CouplingPd(0) or Pd(II) / Imidazolium saltCs₂CO₃--Effective for coupling electron-neutral and electron-rich aryl chlorides. researchgate.net researchgate.net

Other Key Transformations

Cyclization Reactions for Heterocyclic Scaffolds (e.g., Chroman Formation from Related Precursors)

The structural framework of (E)-3-(4-bromophenyl)prop-2-en-1-ol is a valuable precursor for synthesizing heterocyclic systems, particularly oxygen-containing scaffolds like chromans. Chromans are prevalent in numerous bioactive natural products and pharmaceuticals. nih.gov The synthesis of these heterocycles often involves the cyclization of a cinnamyl derivative onto a phenolic system.

One established method involves the intramolecular cyclization of O-allyl phenols. nih.gov For a precursor like (E)-3-(4-bromophenyl)prop-2-en-1-ol, this would first require etherification with a suitable phenol, followed by an intramolecular cyclization. A notable development is the catalytic, enantioselective carbosulfenylation of alkenes to construct 3,4-disubstituted chromans. nih.gov In this approach, cinnamyl aryl ethers, prepared from the corresponding cinnamyl alcohols, undergo cyclization triggered by an electrophilic sulfenylating agent activated by a chiral Lewis base catalyst. nih.gov This method demonstrates excellent functional group tolerance, accommodating aryl halides, which is relevant to the bromophenyl moiety of the title compound. nih.gov For instance, the cyclization of substrates bearing halogens on the cinnamyl ring (the B-ring) successfully furnished the desired chroman products. nih.gov

Another relevant transformation is the intramolecular Heck reaction. The 5-endo-trig cyclization of 1-(o-bromophenyl)-2-methylprop-2-en-1-ol, a related allylic alcohol, has been optimized to produce 2-methyl-1-indanone (B98384) in high yield. psu.edu This reaction proceeds via a palladium catalyst and a base, with microwave heating significantly improving results for more challenging substrates. psu.edu This demonstrates the potential for the aryl bromide and alkene moieties within a single molecule to react intramolecularly to form fused ring systems.

The following table outlines data from a study on the synthesis of 3,4-disubstituted chromans via sulfenocyclization, highlighting the reaction's tolerance for various substituents.

Substrate Substituent (Phenol Ring)CatalystYield (%)Enantiomeric Ratio (er)Reference
H(R)-BINAM-derived catalyst6799:1 nih.gov
4-Me(R)-BINAM-derived catalyst6097:3 nih.gov
4-OMe(R)-BINAM-derived catalyst5797:3 nih.gov
4-Cl(R)-BINAM-derived catalyst69>99:1 nih.gov
4-CO₂Me(R)-BINAM-derived catalyst7398:2 nih.gov
4-CF₃(R)-BINAM-derived catalyst3598:2 nih.gov

Rearrangement Reactions Involving the Allylic System

The allylic alcohol system in (E)-3-(4-bromophenyl)prop-2-en-1-ol is prone to various rearrangement reactions, which are fundamental transformations in organic synthesis for creating structural complexity. These reactions often proceed through intermediates that allow for the migration of a functional group or a carbon-carbon bond.

A significant class of these transformations is the acs.orgacs.org-sigmatropic rearrangement, with the Claisen rearrangement being a prime example. While the direct Claisen rearrangement involves allyl vinyl ethers, related processes can be initiated from allylic alcohols. For instance, the reaction of cinnamyl alcohol with orthoesters in the presence of a metal triflate catalyst like In(OTf)₃ can lead to allylic substitution. nih.gov Interestingly, the product distribution between the linear primary allyl ether and the rearranged secondary allyl ether is highly dependent on reaction conditions such as catalyst loading and temperature. nih.gov Low catalyst loadings at room temperature favor the rearranged product, while higher loadings and elevated temperatures yield the linear product selectively. nih.gov

Another important transformation is the Overman rearrangement, which involves the acs.orgacs.org-sigmatropic rearrangement of allylic trichloroacetimidates to allylic trichloroacetamides. A related process is the stereoselective rearrangement of allylic trifluoroacetimidates, which can be prepared from the corresponding allylic alcohols, such as cinnamyl alcohol. rsc.org This reaction proceeds stereoselectively, consistent with a chair-like, six-membered transition state, to furnish allylic amines. rsc.org

Tandem catalytic processes can also exploit the reactivity of the allylic system. A relay catalysis strategy combining palladium and an isothiourea catalyst has been developed for the enantioselective synthesis of α-amino acid derivatives. acs.org This process involves a palladium-catalyzed linear allylic amination, followed by an in-situ enantioselective acs.orgnih.gov-sigmatropic rearrangement catalyzed by the isothiourea, proceeding through a quaternary allylic ammonium (B1175870) salt intermediate. acs.org

The following table presents data on the metal triflate-mediated allylic substitution of cinnamyl alcohol, illustrating the influence of reaction conditions on the formation of rearranged products.

CatalystCatalyst Loading (mol %)TemperatureLinear Product : Rearranged Product RatioCombined Yield (%)Reference
In(OTf)₃1rt14 : 8692 nih.gov
In(OTf)₃10rt30 : 7096 nih.gov
In(OTf)₃1060 °C96 : 498 nih.gov
Sc(OTf)₃10rt34 : 6694 nih.gov
Cu(OTf)₂10rt41 : 5985 nih.gov

Strategic Applications of E 3 4 Bromophenyl Prop 2 En 1 Ol As a Key Synthetic Intermediate

Precursor in the Stereoselective Synthesis of Chiral Building Blocks

The stereoselective synthesis of chiral molecules is a cornerstone of modern organic chemistry, particularly in the development of pharmaceuticals and bioactive compounds. researchgate.netmdpi.com (E)-3-(4-Bromophenyl)prop-2-en-1-ol and its derivatives have been utilized as key starting materials in the creation of enantiomerically enriched building blocks. These building blocks are crucial for the synthesis of complex target molecules with specific three-dimensional arrangements. acs.org

Methodologies such as Sharpless asymmetric dihydroxylation and Mitsunobu reactions have been successfully applied to allylic alcohols to create chiral diols and other functionalized intermediates with high enantiomeric excess. mdpi.com These reactions take advantage of the double bond in the propenol chain to introduce new stereocenters in a controlled manner.

For instance, the synthesis of chiral epoxy-imine building blocks has been developed for the diversity-oriented synthesis of peptidomimetic aspartic protease inhibitors. acs.org These building blocks often originate from chiral allylic alcohols, which undergo highly diastereoselective reactions to yield key intermediates. acs.org The resulting chiral molecules are then elaborated into more complex structures, demonstrating the strategic importance of the initial stereocontrol.

Table 1: Examples of Chiral Building Blocks and Intermediates Synthesized from Allylic Alcohols

Precursor MoietyReaction TypeProduct TypeApplication
Allylic AlcoholSharpless Asymmetric DihydroxylationChiral DiolSynthesis of 3-hydroxyflavanones mdpi.com
Allylic AlcoholStereoselective EpoxidationChiral EpoxideSynthesis of anti-1,3-diaminopropan-2-ol derivatives acs.org
Allylic AlcoholDynamic Kinetic ResolutionChiral Acetate (B1210297)Synthesis of enantiopure chiral alcohols mdpi.com

Role in the Construction of Oxygen-Containing Heterocycles (e.g., Chromans and Functionalized Derivatives)

Oxygen-containing heterocycles are prevalent structural motifs in a vast array of natural products and pharmaceuticals, exhibiting a wide spectrum of biological activities. nih.gov Chromans, a class of benzofused heterocycles, are particularly noteworthy for their presence in compounds with antioxidant, antiviral, and chemotherapeutic properties. nih.gov (E)-3-(4-Bromophenyl)prop-2-en-1-ol and its analogs serve as valuable intermediates in the enantioselective synthesis of these important scaffolds. nih.gov

One notable application involves the Lewis base-catalyzed carbosulfenylation for the synthesis of enantioenriched 3,4-disubstituted chromans. nih.gov In these synthetic routes, derivatives of (E)-3-(4-bromophenyl)prop-2-en-1-ol can be employed to construct the chroman ring system with high levels of stereocontrol. The allylic alcohol functionality is crucial for the key cyclization step, which often involves an intramolecular reaction.

The synthesis of such heterocyclic systems often relies on the strategic manipulation of the functional groups present in the precursor. The hydroxyl group can act as an internal nucleophile, while the double bond can be activated towards cyclization. The bromo-substituent on the phenyl ring also offers a handle for further diversification through cross-coupling reactions.

Intermediate for Further Functionalized Organic Molecules

The chemical versatility of (E)-3-(4-Bromophenyl)prop-2-en-1-ol extends to its role as a precursor for a wide range of other functionalized organic molecules. The presence of the bromine atom, the hydroxyl group, and the alkene functionality allows for a variety of chemical transformations.

The hydroxyl group can be oxidized to the corresponding aldehyde or carboxylic acid, or it can be a site for esterification or etherification. The double bond can undergo addition reactions, such as hydrogenation to form the saturated analog or epoxidation to generate reactive epoxides. Furthermore, the bromine atom on the aromatic ring is a key functional group for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions enable the introduction of new carbon-carbon or carbon-heteroatom bonds, leading to a vast array of more complex molecules. mdpi.com

For example, derivatives of (E)-3-(4-bromophenyl)prop-2-en-1-ol have been used in the synthesis of chalcones, which are precursors to flavonoids. researchgate.net Additionally, this compound can serve as a starting point for the synthesis of various heterocyclic compounds, including pyrimidines and pyridines, by reacting with different nucleophiles. researchgate.net

Table 2: Chemical Transformations of (E)-3-(4-Bromophenyl)prop-2-en-1-ol

Functional GroupReaction TypeProduct Functional Group
HydroxylOxidationAldehyde, Carboxylic Acid
AlkeneHydrogenationAlkane
AlkeneEpoxidationEpoxide
Bromo-ArylSuzuki CouplingBiaryl
Bromo-ArylHeck CouplingSubstituted Alkene
Bromo-ArylSonogashira CouplingAryl-alkyne

Mechanistic Investigations and Reaction Pathway Elucidation for Transformations Involving E 3 4 Bromophenyl Prop 2 En 1 Ol

Elucidation of Catalyst Activity and Selectivity Mechanisms

The enantioselective bromohydroxylation of cinnamyl alcohols, including (E)-3-(4-bromophenyl)prop-2-en-1-ol, has been a subject of detailed investigation. semanticscholar.orgnih.gov In these reactions, the catalyst plays a pivotal role in determining both the rate and the stereochemical outcome of the transformation.

Initial studies on the bromohydroxylation of (E)-3-(4-bromophenyl)prop-2-en-1-ol utilized various bromine reagents in the presence of a chiral catalyst, (DHQD)2PHAL, and an additive, (-)-camphorsulfonic acid (CSA). nih.gov The choice of the bromine source was found to significantly influence the enantiomeric excess (ee) of the product, with N-bromobenzamide yielding the highest ee. nih.gov Further optimization of the solvent system revealed that a mixture of acetonitrile (B52724) and water provided the best results in terms of enantioselectivity. nih.gov

The catalyst's structure is fundamental to its activity and selectivity. The (DHQD)2PHAL catalyst provides a chiral environment that directs the approach of the reagents. semanticscholar.org It is proposed that the substrate, (E)-3-(4-bromophenyl)prop-2-en-1-ol, docks into the chiral pocket of the catalyst through π-π stacking interactions between its phenyl group and the quinoline (B57606) rings of the catalyst. semanticscholar.org This interaction is thought to be enhanced by substituents on the phenyl group of the substrate, leading to increased enantioselectivity. semanticscholar.org

The following table summarizes the effect of different catalysts on the enantioselective bromohydroxylation of (E)-3-(4-bromophenyl)prop-2-en-1-ol.

CatalystBromine ReagentEnantiomeric Excess (ee) (%)
(DHQD)2PHALN-Bromosuccinimide65
(DHQD)2PHAL1,3-Dibromo-5,5-dimethylhydantoin70
(DHQD)2PHALN-Bromobenzamide76
(DHQ)2PHALN-Bromobenzamide68
(DHQD)2AQNN-Bromobenzamide72

Data sourced from a study on catalytic enantioselective bromohydroxylation. nih.gov

Transition State Modeling and Analysis for Stereocontrol

To gain a deeper understanding of the origins of stereocontrol in these reactions, transition state models have been proposed and analyzed. semanticscholar.org For the bromohydroxylation of (E)-3-(4-bromophenyl)prop-2-en-1-ol catalyzed by (DHQD)2PHAL, two possible transition state models have been considered. semanticscholar.org

These models suggest that the substrate is held in a specific orientation within the catalyst's chiral pocket, primarily through the aforementioned π-π stacking interactions. semanticscholar.org This precise positioning dictates the face of the double bond that is preferentially attacked by the electrophilic bromine species, ultimately controlling the stereochemistry of the resulting bromohydrin. The substituents on the phenyl ring of the cinnamyl alcohol substrate can significantly influence the strength of this π-π interaction, thereby affecting the degree of enantioselectivity. semanticscholar.org

Kinetic and Thermodynamic Studies of Reaction Processes

While detailed kinetic and thermodynamic data for transformations specifically involving (E)-3-(4-bromophenyl)prop-2-en-1-ol are not extensively reported in the provided context, the principles of these studies are fundamental to understanding reaction mechanisms. Such studies would involve monitoring reaction rates under various conditions (e.g., temperature, concentration of reactants and catalyst) to determine rate laws and activation parameters.

Thermodynamic studies would focus on the relative stabilities of reactants, intermediates, transition states, and products. For instance, in the context of the bromohydroxylation reaction, understanding the thermodynamics of the catalyst-substrate interaction and the subsequent steps would provide a more complete picture of the reaction pathway.

Computational and Theoretical Studies on E 3 4 Bromophenyl Prop 2 En 1 Ol and Its Reactivity

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely employed to determine the optimized molecular geometry and various electronic properties of molecules. For (E)-3-(4-Bromophenyl)prop-2-en-1-ol, DFT calculations, often utilizing a basis set such as B3LYP/6-311G(d,p), can predict bond lengths, bond angles, and dihedral angles of the molecule's most stable conformation. mdpi.com

These calculations would reveal the planarity of the molecule, which is influenced by the conjugation between the phenyl ring and the prop-2-en-1-ol side chain. The presence of the bromine atom and the hydroxyl group introduces specific electronic and steric effects that are precisely modeled by DFT. For instance, a related chalcone (B49325), (2E)-1-(4-bromophenyl)-3-(4-nitrophenyl)-prop-2-en-1-one, was found to have an approximately planar structure, with a small dihedral angle between the two benzene (B151609) rings. elsevier.comscispace.com

Table 1: Predicted Geometrical Parameters for (E)-3-(4-Bromophenyl)prop-2-en-1-ol using DFT

ParameterPredicted Value
C=C Bond Length (alkene)~1.34 Å
C-O Bond Length~1.43 Å
C-Br Bond Length~1.91 Å
C-C-C Bond Angle (alkene)~125°
Dihedral Angle (Phenyl-alkene)~0-10°

Note: The values in this table are illustrative and represent typical data obtained from DFT calculations for similar structures.

The electronic structure analysis from DFT provides insights into the distribution of electron density, molecular electrostatic potential (MEP), and dipole moment. The MEP map is particularly useful as it visualizes the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is critical for predicting intermolecular interactions.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of chemical species. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity. imperial.ac.uk

For (E)-3-(4-Bromophenyl)prop-2-en-1-ol, the HOMO is expected to be localized primarily on the π-system of the phenyl ring and the double bond, which are the most electron-rich parts of the molecule. The LUMO, on the other hand, would likely be distributed over the same conjugated system, representing the areas susceptible to nucleophilic attack. A smaller HOMO-LUMO gap suggests higher reactivity. mdpi.com

Table 2: Predicted FMO Energies for (E)-3-(4-Bromophenyl)prop-2-en-1-ol

Molecular OrbitalEnergy (eV)
HOMO-6.5
LUMO-1.2
HOMO-LUMO Gap5.3

Note: These energy values are hypothetical and serve to illustrate the output of an FMO analysis.

Global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω), can be derived from the HOMO and LUMO energies to quantify the molecule's reactivity.

Prediction of Spectroscopic Parameters (e.g., Vibrational Frequencies, NMR Chemical Shifts)

Computational methods are highly effective in predicting spectroscopic data, which can aid in the experimental characterization of molecules. Theoretical calculations of vibrational frequencies using DFT can be correlated with experimental Infrared (IR) and Raman spectra. The calculated frequencies are often scaled to correct for anharmonicity and the limitations of the theoretical model. For instance, the characteristic vibrational modes for (E)-3-(4-Bromophenyl)prop-2-en-1-ol, such as the O-H stretch, C=C stretch of the alkene, and the C-Br stretch, can be predicted. Studies on similar chalcone derivatives have successfully used DFT to assign vibrational spectra. analis.com.myresearchgate.net

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated. These predictions are valuable for assigning peaks in experimental NMR spectra and for confirming the molecular structure. The chemical environment of each nucleus, influenced by factors like electronegativity of neighboring atoms and magnetic anisotropy, is modeled to predict its shielding tensor and, consequently, its chemical shift. analis.com.my

Table 3: Predicted Vibrational Frequencies for Key Functional Groups

Functional GroupPredicted Wavenumber (cm⁻¹)
O-H Stretch~3600
C-H Stretch (aromatic)~3100-3000
C=C Stretch (alkene)~1650
C-O Stretch~1050
C-Br Stretch~600

Note: These are typical frequency ranges and would be calculated more precisely for the specific molecule.

Computational Modeling of Reaction Mechanisms (e.g., Bromohydroxylation Transition States)

A significant application of computational chemistry is the elucidation of reaction mechanisms. By modeling the potential energy surface of a reaction, stationary points such as reactants, products, intermediates, and transition states can be located. This provides a detailed understanding of the reaction pathway and its energetics.

For (E)-3-(4-Bromophenyl)prop-2-en-1-ol, a reaction of interest could be bromohydroxylation, which involves the addition of Br and OH across the double bond. Computational modeling can be used to investigate the transition state structures for the formation of the bromonium ion intermediate and the subsequent nucleophilic attack by water. The calculated activation energies for different possible pathways can help in determining the regioselectivity and stereoselectivity of the reaction. This approach has been used to study various reaction mechanisms in organic chemistry. researchgate.net

The modeling would involve locating the transition state geometry and performing frequency calculations to confirm that it is a first-order saddle point (i.e., has exactly one imaginary frequency). The energy of this transition state relative to the reactants provides the activation energy barrier for the reaction.

Advanced Spectroscopic and Analytical Techniques for Research on E 3 4 Bromophenyl Prop 2 En 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For (E)-3-(4-bromophenyl)prop-2-en-1-ol, both ¹H and ¹³C NMR are crucial for confirming the connectivity of atoms and the stereochemistry of the double bond.

¹H NMR Spectroscopy: The proton NMR spectrum of (E)-3-(4-bromophenyl)prop-2-en-1-ol is expected to show distinct signals for each type of proton. The protons on the aromatic ring typically appear as doublets in the downfield region due to the bromine substitution. The vinyl protons are particularly informative. The trans-configuration of the double bond (E-isomer) is confirmed by the large coupling constant (typically around 16 Hz) between the two vinylic protons. The allylic protons of the CH₂OH group will appear as a doublet, coupled to the adjacent vinylic proton, and the hydroxyl proton will present as a broad singlet, which can be exchanged with D₂O.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. The spectrum would show signals for the two sp² carbons of the double bond, the sp³ carbon of the CH₂OH group, and the four distinct aromatic carbons of the 4-bromophenyl ring. The chemical shifts of these carbons are influenced by their electronic environment.

Proton/Carbon Expected Chemical Shift (ppm) for (E)-3-(4-Bromophenyl)prop-2-en-1-ol (in CDCl₃) Reference Data for (E)-3-(4-bromophenyl)-1-phenylprop-2-en-1-one (¹H NMR in CDCl₃, 400 MHz) chemicalbook.com
Ar-H (ortho to Br)~7.57.63 (d)
Ar-H (meta to Br)~7.37.47 (d)
=CH-CH₂OH~6.47.47 (d, J=15.6 Hz)
Ar-CH=~6.67.81 (d, J=15.6 Hz)
-CH₂OH~4.3-
-OHVariable-

Note: The chemical shifts for the target alcohol will differ from the reference ketone, particularly for the protons and carbons near the carbonyl/hydroxyl group.

Mass Spectrometry for Molecular Identification and Reaction Monitoring

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a very accurate mass measurement of the molecular ion, which allows for the determination of the elemental formula. For (E)-3-(4-bromophenyl)prop-2-en-1-ol (C₉H₉BrO), the expected monoisotopic mass would be precisely determined, taking into account the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br), which results in a characteristic M+ and M+2 isotopic pattern with nearly equal intensity.

Electron Ionization Mass Spectrometry (EI-MS): In EI-MS, the molecule is bombarded with high-energy electrons, causing ionization and fragmentation. The resulting mass spectrum shows a molecular ion peak (M⁺) and various fragment ions. The fragmentation pattern is a unique fingerprint of the molecule. For (E)-3-(4-bromophenyl)prop-2-en-1-ol, expected fragmentation pathways could include:

Loss of a hydroxyl radical (•OH) to form a stable allylic cation.

Loss of water (H₂O).

Cleavage of the C-C bond between the aromatic ring and the propenyl chain.

The presence of bromine would be evident from the isotopic pattern in the fragment ions containing the bromine atom.

While a specific mass spectrum for (E)-3-(4-bromophenyl)prop-2-en-1-ol is not provided in the search results, the mass spectrum of the related (E)-1-(4-bromophenyl)-3-(thiophen-2-yl)prop-2-en-1-one shows a molecular ion at m/z 294 and a prominent peak for the bromine cation (m/z 79/81), illustrating the characteristic isotopic signature. rsc.org

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are particularly useful for identifying the presence of specific functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of (E)-3-(4-bromophenyl)prop-2-en-1-ol would exhibit characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol group. The C-O stretching vibration would appear in the 1000-1260 cm⁻¹ region. The C=C stretching of the alkene is expected around 1645 cm⁻¹, and the out-of-plane bending (wagging) of the trans-vinylic C-H bonds would give a strong absorption near 965 cm⁻¹. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while the C-Br stretching vibration appears in the far-infrared region, usually below 600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would also provide valuable information. The C=C double bond and the aromatic ring stretching vibrations are typically strong and sharp in the Raman spectrum, providing complementary data to the IR spectrum.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) in IR
O-HStretching3200-3600 (broad)
C-H (aromatic)Stretching>3000
C-H (vinylic)Stretching~3020-3080
C=C (alkene)Stretching~1645
C=C (aromatic)Stretching~1600, 1480
C-OStretching1000-1260
C-H (vinylic)Out-of-plane bending~965 (strong for trans)
C-BrStretching<600

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure (if applicable)

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute stereochemistry. If a suitable single crystal of (E)-3-(4-bromophenyl)prop-2-en-1-ol can be grown, X-ray diffraction analysis would provide precise bond lengths, bond angles, and torsion angles. This would unambiguously confirm the E configuration of the double bond and reveal the conformation of the molecule in the solid state, as well as the intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, that dictate the crystal packing.

While no crystal structure for (E)-3-(4-bromophenyl)prop-2-en-1-ol was found, a study on the related compound (2E)-1-(4-Bromophenyl)-3-(4-nitrophenyl)prop-2-en-1-one revealed an approximately planar molecule with specific intermolecular C-H···O interactions that form chains in the crystal lattice. ajchem-b.com This suggests that hydrogen bonding and other weak intermolecular forces would likely play a significant role in the crystal packing of the target alcohol.

Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for Enantiomeric Purity Assessment

Since (E)-3-(4-bromophenyl)prop-2-en-1-ol is a chiral molecule (if the carbon bearing the hydroxyl group is a stereocenter, which it is in this case), methods for separating its enantiomers are essential for stereoselective synthesis and for studying the biological activities of the individual enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful technique for the separation and quantification of enantiomers. This is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. For cinnamyl alcohol derivatives, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective. The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol, is crucial for achieving good separation.

Chiral Gas Chromatography (GC): Chiral GC can also be used for enantiomeric separation, often after derivatization of the alcohol to a more volatile compound. Cyclodextrin-based chiral capillary columns are commonly employed for this purpose.

A study on the enantioselective bromohydroxylation of cinnamyl alcohols utilized chiral HPLC to determine the enantiomeric excess of the products, including derivatives of (E)-3-(4-bromophenyl)prop-2-en-1-ol. rsc.org While the specific conditions for the target compound were not detailed, the general approach highlights the utility of this technique. The separation of related chiral compounds like β-amino-β-(4-bromophenyl) propionic acid has been achieved using a (R,R)-Whelk-O1 chiral column with a mobile phase of n-hexane, ethanol, and trifluoroacetic acid. epa.gov

Technique Chiral Stationary Phase (Example) Mobile/Carrier Gas (Example) Application
Chiral HPLCPolysaccharide-based (e.g., Chiralpak)Hexane/IsopropanolSeparation and quantification of enantiomers
Chiral GCCyclodextrin-basedHeliumSeparation of volatile enantiomers (often after derivatization)

Q & A

Q. How to address discrepancies in reaction yields under scaled conditions?

  • Methodological Answer : Use Design of Experiments (DoE) to optimize parameters (temperature, stoichiometry). Continuous-flow reactors mitigate exothermicity in NaBH₄ reductions. Kinetic profiling (e.g., in situ IR) identifies intermediates causing yield drops >5% .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.